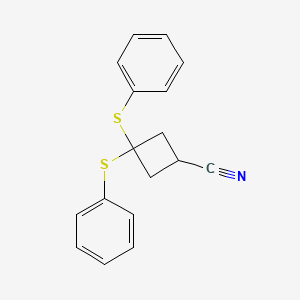![molecular formula C39H56O2 B14356843 2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] CAS No. 93124-88-0](/img/structure/B14356843.png)
2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and effectiveness as an antioxidant. The compound is characterized by its phenolic structure, which contributes to its antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] typically involves the reaction of phenolic compounds with formaldehyde under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, depending on the desired reaction pathway. The process involves the formation of a methylene bridge between two phenolic rings, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Mecanismo De Acción
The antioxidant properties of 2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable and less reactive species, thereby protecting materials and biological systems from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another antioxidant with similar properties but different substituents on the phenolic rings.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure but with tert-butyl groups instead of methylbutan-2-yl groups.
Uniqueness
2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] is unique due to its specific substituents, which enhance its antioxidant properties and make it more effective in certain applications compared to other similar compounds .
Propiedades
Número CAS |
93124-88-0 |
|---|---|
Fórmula molecular |
C39H56O2 |
Peso molecular |
556.9 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]-phenylmethyl]-4,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C39H56O2/c1-13-36(5,6)27-22-29(34(40)31(24-27)38(9,10)15-3)33(26-20-18-17-19-21-26)30-23-28(37(7,8)14-2)25-32(35(30)41)39(11,12)16-4/h17-25,33,40-41H,13-16H2,1-12H3 |
Clave InChI |
VWGYWPQISRMKGT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C2=CC=CC=C2)C3=C(C(=CC(=C3)C(C)(C)CC)C(C)(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
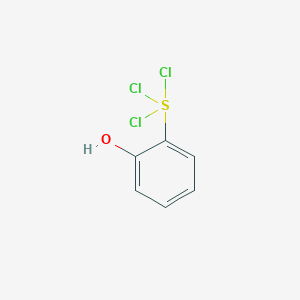
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
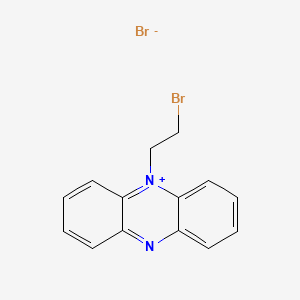
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
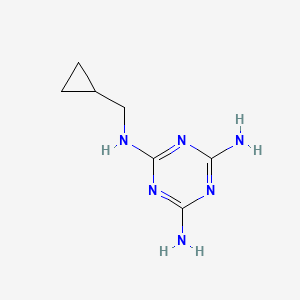
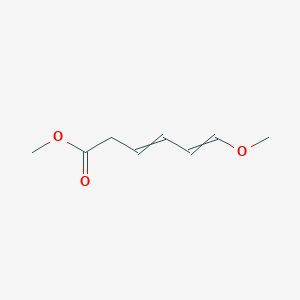
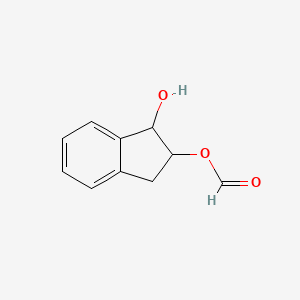
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
